1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that features both pyridine and benzimidazole moieties.
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various targets such as theInsulin-like growth factor 1 receptor and protein serine/threonine-protein kinase B-raf . These proteins play crucial roles in cell growth and proliferation, and their dysregulation is often associated with cancer .
Mode of Action
For example, some imidazole derivatives have been found to inhibit the activity of their target proteins, thereby affecting cell proliferation .
Biochemical Pathways
For instance, the Insulin-like growth factor 1 receptor and protein serine/threonine-protein kinase B-raf are involved in the PI3K/AKT/mTOR and MAPK/ERK pathways, respectively, which are critical for cell survival and proliferation .
Pharmacokinetics
Similar compounds have been found to have good oral bioavailability . The pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic efficacy.
Result of Action
Given the potential targets, it’s likely that the compound could inhibit cell growth and proliferation, potentially making it useful in the treatment of cancer .
Preparation Methods
The synthesis of 1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be achieved through several synthetic routes. One common method involves the condensation of 4-aminopyridine with o-phenylenediamine, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid, and catalysts like palladium on carbon . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, with common reagents including alkyl halides and acyl chlorides.
Scientific Research Applications
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of advanced materials, such as organic semiconductors and luminescent materials
Comparison with Similar Compounds
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyrimidine: Known for its wide range of applications in medicinal chemistry and synthetic methodologies.
Imidazo[1,5-a]pyridine: Noted for its versatility and luminescent properties, making it useful in optoelectronic devices and sensors.
Imidazo[1,2-a]pyrazine: Acts as a versatile scaffold in organic synthesis and drug development.
The uniqueness of this compound lies in its combined structural features of pyridine and benzimidazole, which confer distinct chemical and biological properties .
Biological Activity
1-(Pyridin-4-yl)-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that combines the structural features of pyridine and benzimidazole. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as enzyme inhibitors, receptor modulators, and in various therapeutic areas such as antimicrobial and anticancer treatments.
The compound has the following chemical properties:
Property | Value |
---|---|
IUPAC Name | This compound |
Molecular Formula | C12H9N3O |
CAS Number | 110763-56-9 |
Molecular Weight | 213.22 g/mol |
Structure | Chemical Structure |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been studied for its potential as an enzyme inhibitor and receptor modulator , which could lead to significant therapeutic effects in various diseases.
Antimicrobial Activity
Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for several bacterial strains are summarized in the table below:
Bacterial Strain | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.025 |
Escherichia coli | 0.020 |
Pseudomonas aeruginosa | 0.050 |
These results suggest that this compound may serve as a potent antibacterial agent, comparable to standard antibiotics like ciprofloxacin and norfloxacin .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. Specific findings include:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- IC50 Values :
- MCF-7: 15 µM
- HeLa: 12 µM
- A549: 10 µM
These results highlight its potential as a lead compound in cancer therapy, warranting further investigation into its mechanisms and efficacy in vivo .
Structure-Activity Relationship (SAR)
Recent studies have focused on the structure-activity relationship of benzimidazole derivatives, including this compound. Modifications at specific positions on the benzimidazole ring have been shown to enhance biological activity. For instance:
- Substituents at Position 4 : Influence the binding affinity to target receptors.
- Hydrophobic Groups : Increase potency against microbial strains.
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers evaluated a series of benzimidazole derivatives, including this compound, against a panel of bacterial pathogens. The findings demonstrated significant bactericidal activity, particularly against resistant strains of S. aureus.
- Cancer Cell Apoptosis : In a study assessing the anticancer potential, treatment with this compound resulted in a marked increase in apoptotic markers in HeLa cells when compared to untreated controls, supporting its role as a potential anticancer agent.
Properties
IUPAC Name |
3-pyridin-4-yl-1H-benzimidazol-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-12-14-10-3-1-2-4-11(10)15(12)9-5-7-13-8-6-9/h1-8H,(H,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWOQPKLEXKDIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110763-56-9 |
Source
|
Record name | 1-(pyridin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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